

Vasicinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vasicinol

Cat. No.: B1220315

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For immediate release: A comprehensive technical overview of **Vasicinol**, a bioactive alkaloid, is now available for researchers, scientists, and professionals in drug development. This guide details its chemical properties, extraction methods, and known biological activities, with a focus on its potential as a sucrase and angiotensin-converting enzyme (ACE) inhibitor.

Core Data Presentation

Property	Value	Source(s)
CAS Number	5081-51-6	
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	
Molecular Weight	204.23 g/mol	
Synonyms	6-Hydroxypeganine, (S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol	
Source	Adhatoda vasica Nees (leaves)	
Purity	>98% (commercially available)	
Physical Description	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Biological Activity and Mechanism of Action

Vasicinol has demonstrated noteworthy inhibitory activity against two key enzymes: sucrase and angiotensin-converting enzyme (ACE).

- **Sucrase Inhibition:** **Vasicinol** acts as a reversible and competitive inhibitor of sucrase, an α -glucosidase in the small intestine responsible for the breakdown of sucrose. By inhibiting this enzyme, **Vasicinol** may help to reduce postprandial hyperglycemia, suggesting its potential as a therapeutic agent for metabolic disorders. The IC₅₀ value for **Vasicinol**'s inhibition of sucrase has been reported as 250 μ M.
- **Angiotensin-Converting Enzyme (ACE) Inhibition:** ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the management of hypertension. **Vasicinol** has been identified as an inhibitor of ACE, with a reported IC₅₀ value of 6.45 mM. Molecular docking studies suggest that **Vasicinol** binds effectively to the active site of ACE.

While a specific signaling pathway for **Vasicinol** is not yet fully elucidated, the related alkaloid Vasicine has been shown to exert protective effects against myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by Vasicine suggests a potential area of investigation for the broader therapeutic effects of pyroquinazoline alkaloids, including **Vasicinol**.

Experimental Protocols

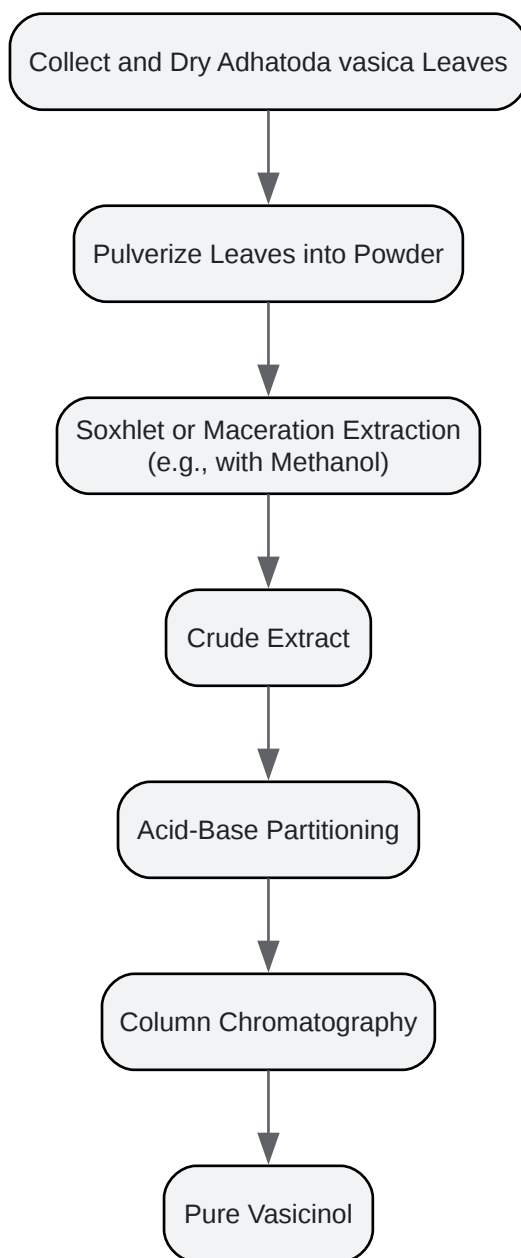
Extraction and Isolation of Vasicinol from *Adhatoda vasica*

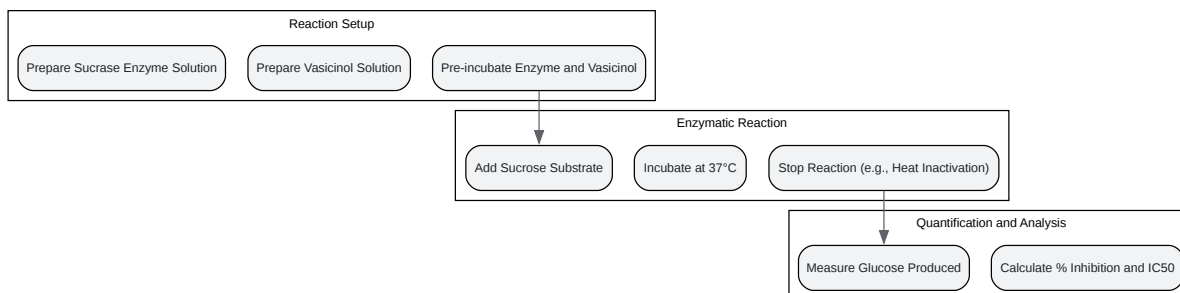
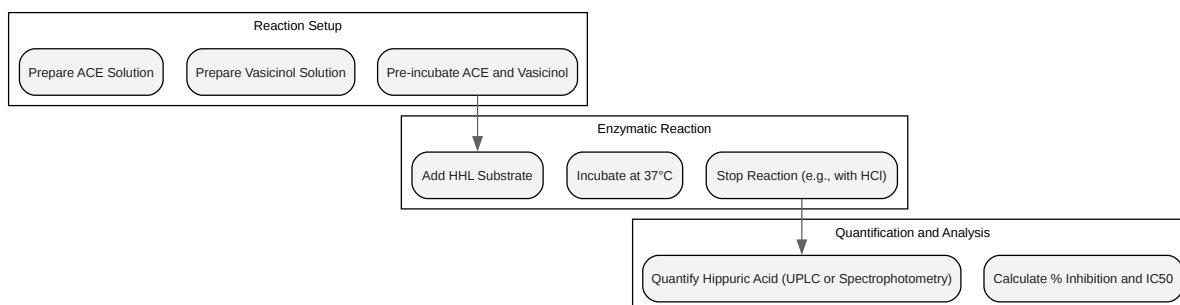
Several methods have been described for the extraction of alkaloids, including **Vasicinol**, from the leaves of *Adhatoda vasica*. A general workflow involves the following steps:

- **Collection and Preparation of Plant Material:** Fresh leaves of *Adhatoda vasica* are collected, washed, and dried in the shade or a tray dryer at approximately 55°C for 24 hours. The dried leaves are then pulverized into a coarse powder.
- **Extraction:**

- Soxhlet Extraction: The powdered plant material is packed into a Soxhlet apparatus and successively extracted with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, ethyl acetate, and methanol.
- Maceration: The powdered leaves are macerated in an alcoholic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours).
- Purification: The crude extract is subjected to further purification steps, which may include:
 - Acid-Base Extraction: The extract is treated with an acidic solution to protonate the alkaloids, which are then extracted into an aqueous layer. The aqueous layer is subsequently basified, and the alkaloids are extracted back into an organic solvent.
 - Column Chromatography: The extract is fractionated using column chromatography over silica gel with a suitable solvent system (e.g., chloroform:methanol).

The following diagram illustrates a general workflow for the extraction and isolation of **Vasicinol**.





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